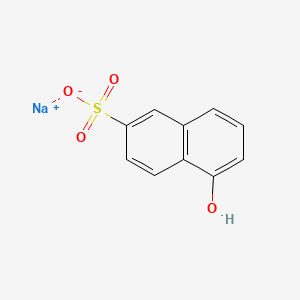
Sodium 5-hydroxynaphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-hydroxynaphthalene-2-sulphonate is an organic compound with the chemical formula C10H7NaO4S. It is a sodium salt of 5-hydroxynaphthalene-2-sulphonic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-hydroxynaphthalene-2-sulphonate typically involves the sulfonation of 5-hydroxynaphthalene. One common method includes the reaction of 5-hydroxynaphthalene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production process involves feeding caustic soda liquid into a high-pressure kettle, followed by the addition of disodium 1.5-naphthalenedisulfonate. The mixture is heated to 227-230°C under a pressure of 1-2 MPa for about 20 hours. After cooling and crystallization, solid this compound with high purity is obtained .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-hydroxynaphthalene-2-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the hydroxyl and sulfonate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorosulfonic acid are commonly employed.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalenes .
Scientific Research Applications
Sodium 5-hydroxynaphthalene-2-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It is employed in biochemical assays and as a reagent in various biological experiments.
Industry: It is used in the production of specialty chemicals and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of sodium 5-hydroxynaphthalene-2-sulphonate involves its interaction with molecular targets through its hydroxyl and sulfonate groups. These functional groups allow it to participate in various chemical reactions, influencing cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Sodium 5-hydroxynaphthalene-1-sulphonate
- Sodium 6-hydroxynaphthalene-2-sulphonate
- Sodium 7-hydroxynaphthalene-2-sulphonate
Comparison: Sodium 5-hydroxynaphthalene-2-sulphonate is unique due to its specific position of the hydroxyl and sulfonate groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers and other similar compounds .
Properties
CAS No. |
93804-67-2 |
|---|---|
Molecular Formula |
C10H7NaO4S |
Molecular Weight |
246.22 g/mol |
IUPAC Name |
sodium;5-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-10-3-1-2-7-6-8(15(12,13)14)4-5-9(7)10;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
InChI Key |
AKGMSDDDIBIAJM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C(=C1)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




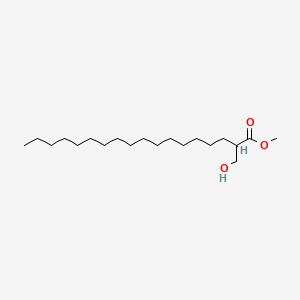
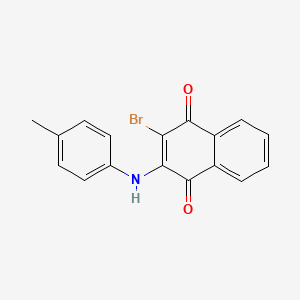
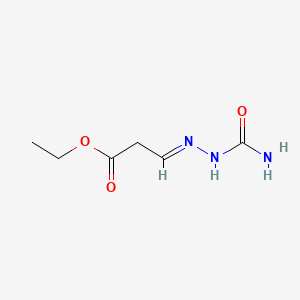
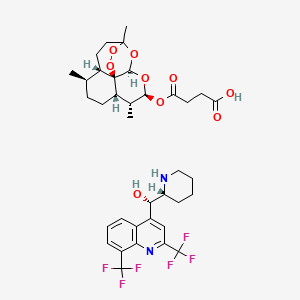
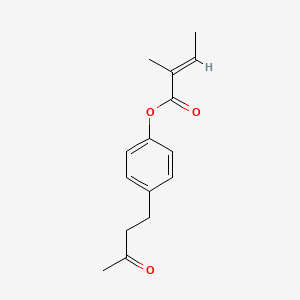
![2-(Iodomethyl)spiro[3.3]heptane](/img/structure/B12649709.png)
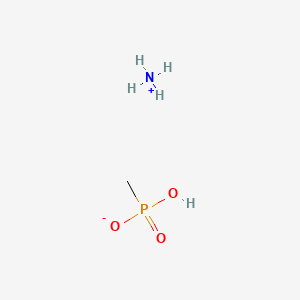
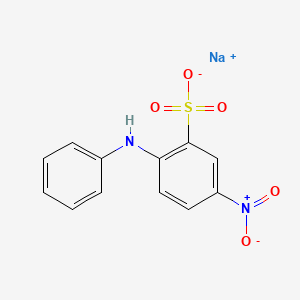
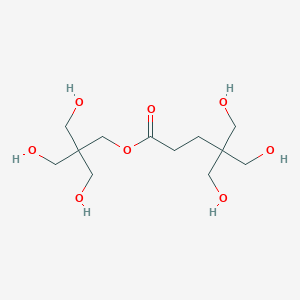
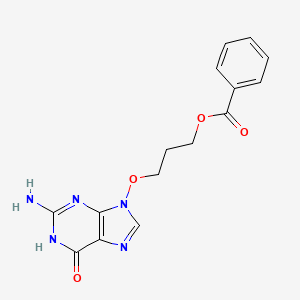
![N-[4-(1,2,2,6,6-pentamethylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12649747.png)

